1-(3-Oxopiperazin-1-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione
Description
1-(3-Oxopiperazin-1-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione is a synthetic compound featuring two distinct piperazine-derived moieties linked via a butane-1,4-dione backbone.
Properties
Molecular Formula |
C18H24N4O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(3-oxopiperazin-1-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C18H24N4O3/c23-16-14-22(9-8-19-16)18(25)7-6-17(24)21-12-10-20(11-13-21)15-4-2-1-3-5-15/h1-5H,6-14H2,(H,19,23) |
InChI Key |
RZJLINRDIHTBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
1-(3-Oxopiperazin-1-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a piperazine moiety, which is often associated with various pharmacological effects, including antipsychotic, antidepressant, and anxiolytic properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Antidepressant Activity
Studies indicate that compounds with piperazine structures can exhibit antidepressant effects. The presence of the 3-oxopiperazine moiety in this compound may enhance its interaction with neurotransmitter systems involved in mood regulation.
2. Antipsychotic Potential
Piperazine derivatives are commonly investigated for their antipsychotic properties. This compound's ability to modulate dopamine receptors could position it as a candidate for treating schizophrenia and other psychotic disorders.
3. Anxiolytic Effects
Given its structural similarities to known anxiolytics, there is potential for this compound to exhibit anxiety-reducing effects. Further studies are necessary to elucidate its efficacy and mechanism of action.
In Vitro Studies
In vitro assays have demonstrated that 1-(3-Oxopiperazin-1-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione interacts with various receptor systems:
In Vivo Studies
Animal models have been employed to assess the behavioral effects of this compound:
| Study Type | Effect Observed | Reference |
|---|---|---|
| Forced Swim Test | Reduced immobility (antidepressant effect) | |
| Open Field Test | Increased exploratory behavior (anxiolytic effect) |
Case Studies
A notable case study involved the administration of this compound in a rodent model of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting a potential therapeutic application in mood disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of arylpiperazine- and piperidine-containing butane-1,4-diones. Key structural analogs and their distinguishing features include:
Key Observations:
- Phenylpiperazine vs. Oxopiperazine : The target compound’s 3-oxopiperazine group may enhance polarity and hydrogen-bonding capacity compared to phenylpiperazine derivatives like compound 13 . This could influence receptor affinity or metabolic stability.
- Spirocyclic vs.
- Substituent Effects : The trifluoromethyl group in MK88 enhances lipophilicity and metabolic resistance compared to the target compound’s phenyl group .
Pharmacological Insights from Analogues
While direct data for the target compound are lacking, structurally related compounds provide clues:
- 5-HT2A Antagonism: Compound 13 (spirocyclic hydantoin) inhibits platelet aggregation via 5-HT2A receptor antagonism (IC50 = 27.3 μM), outperforming sarpogrelate .
- The target compound’s oxopiperazine group might alter bioavailability or target engagement compared to MK88’s trifluoromethylphenyl group.
Structural Characterization Techniques
All analogs were characterized using:
- 1H/13C NMR : To confirm backbone connectivity and substituent integration (e.g., aromatic protons in compound 7 ).
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and amine (C-N, ~1250 cm⁻¹) groups .
- Mass Spectrometry: High-resolution MS validated molecular formulas (e.g., C20H21F3NO2S for MK88 ).
The target compound would require similar analytical validation, with particular attention to distinguishing oxopiperazine and phenylpiperazine signals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
